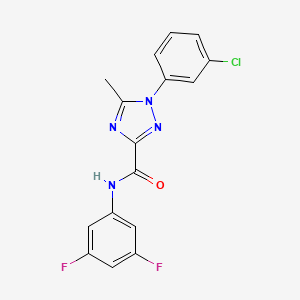

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained significant attention as a component of the SARS-CoV-2 vaccine, BNT162b2, developed by BioNTech and Pfizer . This compound is one of the four components that form lipid nanoparticles, which encapsulate and protect the fragile mRNA, the active ingredient in these vaccines .

準備方法

The preparation of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step in its synthesis involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The reaction can be summarized as follows:

2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→((4−Hydroxybutyl)azanediyl)bis(butane−4,1−diyl)bis(2−hexyldecanoate)

化学反応の分析

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, primarily due to its functional groups. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This protonation is crucial for its role in forming lipid nanoparticles that encapsulate mRNA.

科学的研究の応用

This compound is primarily used in the field of vaccine development. It is a key component of the lipid matrix in the prophylactic SARS-CoV-2 mRNA vaccine produced by Pfizer/BioNTech . The lipid nanoparticles formed by this compound ensure efficient vaccine assembly, protect the mRNA from premature degradation, and promote the release of the nucleic acid into the cytoplasm for further processing after endocytosis . This makes it an essential element in the delivery of mRNA vaccines.

作用機序

The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its chemical properties as a tertiary amine. Its cation can form an ionic bond with the messenger RNA, which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle encapsulating the mRNA is absorbed into antigen-presenting cells through receptor-mediated endocytosis, the more acidic environment within the endosome fully protonates the compound. This protonation results in the release of the mRNA payload .

類似化合物との比較

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in mRNA vaccine formulations. These lipids share the common feature of transitioning to their cationic form under acidic conditions, promoting contact with anionic lipids in the endosome membrane and facilitating mRNA release into the cytoplasm . Some similar compounds include:

- ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

- ((4-Hydroxybutyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate)

These compounds are also used in lipid nanoparticle formulations for mRNA delivery, but ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural configuration and its role in the Pfizer/BioNTech vaccine .

特性

分子式 |

C44H87NO5 |

|---|---|

分子量 |

710.2 g/mol |

IUPAC名 |

4-[4-(2-hexyldecanoyloxy)butyl-(4-hydroxybutyl)amino]butyl 2-hexyldecanoate |

InChI |

InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-33-41(31-21-15-11-7-3)43(47)49-39-29-26-36-45(35-25-28-38-46)37-27-30-40-50-44(48)42(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |

InChIキー |

UDBLGQSZFIFJAB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCO)CCCCOC(=O)C(CCCCCC)CCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Bromo-2-furyl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365712.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365718.png)

![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365719.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365735.png)

![6-(4-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365741.png)

![3-[(Benzylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365755.png)

![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)

![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)